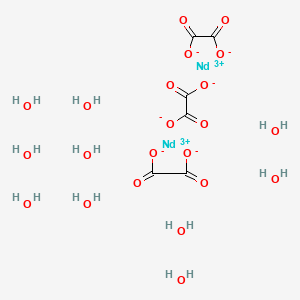

neodymium(3+);oxalate;decahydrate

Vue d'ensemble

Description

neodymium(3+);oxalate;decahydrate is a chemical compound with the molecular formula C2H2O4.2/3Nd and a molecular weight of 558.58 g/mol . This compound is a crystalline solid and is known for its high purity, often exceeding 99.9% . It is commonly used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethanedioic acid, neodymium(3+) salt (3:2), decahydrate typically involves the reaction of neodymium(III) oxide or neodymium(III) chloride with ethanedioic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline decahydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of ethanedioic acid, neodymium(3+) salt (3:2), decahydrate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the desired product quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

neodymium(3+);oxalate;decahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form neodymium(III) oxide and carbon dioxide.

Reduction: Reduction reactions can convert the compound into neodymium(II) salts and other by-products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include neodymium(III) oxide, neodymium(II) salts, and various neodymium complexes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Catalytic Applications

Neodymium(3+); oxalate; decahydrate is utilized as a precursor in the synthesis of various neodymium compounds, which serve as catalysts in organic reactions. The compound can facilitate oxidation and reduction reactions, making it valuable in synthetic organic chemistry.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Neodymium(III) oxide, Carbon dioxide |

| Reduction | Neodymium(II) salts |

| Substitution | Various neodymium complexes |

Biological Studies

In biological research, neodymium compounds are studied for their interactions with proteins and enzymes. Neodymium ions can influence biochemical pathways, making this compound useful for investigating cellular processes and potential therapeutic applications.

Material Science

Neodymium(3+); oxalate; decahydrate plays a crucial role in the production of high-performance materials such as magnets and ceramics. Its unique properties contribute to the development of advanced materials used in electronics and energy applications.

Case Study 1: Synthesis of Neodymium-Doped Materials

Research has shown that neodymium(3+); oxalate; decahydrate can be effectively used to synthesize neodymium-doped yttrium aluminum garnet (YAG), which is extensively used in laser technology. This compound serves as a critical precursor in producing high-quality laser crystals.

Case Study 2: Environmental Applications

The compound has been explored for its potential in water treatment processes. Its catalytic properties allow for the degradation of organic pollutants, showcasing its utility in environmental remediation efforts.

Mécanisme D'action

The mechanism by which ethanedioic acid, neodymium(3+) salt (3:2), decahydrate exerts its effects involves the interaction of neodymium ions with various molecular targets. Neodymium ions can bind to specific proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Neodymium(III) oxalate hydrate: This compound is similar in composition but differs in its hydration state and specific properties.

Neodymium(III) chloride: Another neodymium compound with different chemical and physical properties.

Neodymium(III) nitrate: A neodymium salt with distinct reactivity and applications.

Uniqueness

neodymium(3+);oxalate;decahydrate is unique due to its high purity, specific hydration state, and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research make it a valuable compound for both academic and industrial purposes .

Activité Biologique

Neodymium(3+);oxalate;decahydrate, with the chemical formula Nd₂(C₂O₄)₃·10H₂O, is a rare earth compound known for its unique properties and applications in various scientific fields. This compound is primarily studied for its biological activity, which encompasses its interactions with biological systems, potential therapeutic uses, and biochemical mechanisms.

Neodymium ions (Nd³⁺) interact with various biomolecules, influencing biochemical pathways. The mechanism of action typically involves:

- Binding to Proteins and Enzymes : Nd³⁺ can bind to specific proteins and enzymes, altering their activity. This interaction can modulate cellular processes such as signaling pathways and metabolic reactions.

- Influence on Cellular Processes : The binding of neodymium ions may affect processes like cell proliferation, apoptosis, and enzyme activity, indicating a potential role in cellular regulation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Biochemical Studies : The compound has been utilized in biochemical studies to investigate the role of neodymium in biological systems. It serves as a model to understand the behavior of rare earth elements in biological contexts.

- Therapeutic Potential : Research is ongoing to explore the therapeutic applications of neodymium compounds, particularly in cancer treatment and as potential agents in targeted therapies .

Case Studies

- Optical Absorption Studies : A study conducted on neodymium oxalate decahydrate crystals examined their optical properties, revealing insights into their electronic structure and potential applications in photonic devices .

- Precipitation Modelling : A comparative study on the precipitation of neodymium oxalate from solutions highlighted the effects of impurities on its formation, providing valuable data for industrial applications and environmental considerations .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Hydration State | Applications | Unique Properties |

|---|---|---|---|

| Neodymium(III) Oxalate | Decahydrate | Catalysts, lasers | High solubility in organic solvents |

| Neodymium(III) Chloride | Anhydrous | Chemical synthesis | More reactive than oxalate |

| Neodymium(III) Nitrate | Anhydrous | Dyes and pigments | Different solubility characteristics |

This compound stands out due to its specific hydration state and versatility in applications across chemistry and biology.

Propriétés

IUPAC Name |

neodymium(3+);oxalate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXJKRVMAFGWSG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Nd2O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721647 | |

| Record name | Neodymium ethanedioate--water (2/3/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14551-74-7 | |

| Record name | Neodymium ethanedioate--water (2/3/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.